4-Acetamido-2-methylbenzoic acid

Description

The exact mass of the compound 4-Acetamido-2-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Acetamido-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamido-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

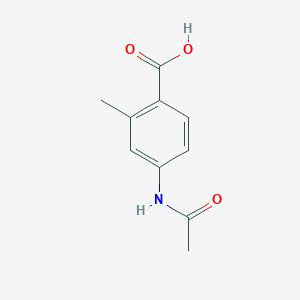

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-5-8(11-7(2)12)3-4-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPDTYYKDYMCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370624 | |

| Record name | 4-Acetamido-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103204-69-9 | |

| Record name | 4-(Acetylamino)-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103204-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamido-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamido-2-methylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetamido-2-methylbenzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Acetamido-2-methylbenzoic Acid

Introduction

4-Acetamido-2-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and pharmaceutical development. It serves as a key intermediate and is sometimes identified as an impurity in the synthesis of targeted therapeutic agents, such as the kinase inhibitor Afatinib. A thorough understanding of its physical properties is paramount for researchers in process development, quality control, and formulation science. These properties govern its behavior during reactions, purification, and storage, and are critical for developing robust and reproducible manufacturing processes.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Acetamido-2-methylbenzoic acid. It is designed for scientists and drug development professionals, offering not just data, but also the scientific context and experimental methodologies behind the values presented.

Molecular and Chemical Identity

The foundational attributes of a compound are its structure and fundamental identifiers. 4-Acetamido-2-methylbenzoic acid is an ortho-substituted toluic acid derivative, featuring both an acetamido group and a carboxylic acid moiety on the benzene ring.

-

Chemical Name: 4-Acetamido-2-methylbenzoic acid

-

Synonyms: 4-(acetylamino)-2-methylbenzoic acid, 4-Acetamido-o-toluic Acid

-

CAS Number: 103204-69-9

-

Molecular Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.20 g/mol

-

Chemical Structure:

-

SMILES: CC(=O)Nc1ccc(C(O)=O)c(C)c1

-

InChI Key: AQPDTYYKDYMCTH-UHFFFAOYSA-N

-

Physicochemical Properties

The macroscopic properties of a substance are a direct consequence of its molecular structure. The presence of a carboxylic acid, an amide, and a methyl group on the aromatic ring creates a molecule with distinct characteristics, including strong intermolecular hydrogen bonding capabilities.

A summary of its key physicochemical properties is presented below. It is critical to note that several of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

| Property | Value | Source |

| Appearance | White to pale yellow crystalline powder. | [1] |

| Melting Point | 237-242 °C (lit.); ~248 °C (with decomposition). | |

| Boiling Point | 421.9 ± 33.0 °C (Predicted). | |

| Density | 1.276 ± 0.06 g/cm³ (Predicted). | |

| Acidity (pKa) | 4.04 ± 0.25 (Predicted). |

Melting Point

The high melting point, reported in the range of 237-248 °C, is a hallmark of this compound. This elevated temperature is attributable to extensive intermolecular hydrogen bonding facilitated by both the carboxylic acid (dimerization) and the amide N-H and C=O groups. The crystalline lattice formed is thus highly stable, requiring significant thermal energy to disrupt. Some sources indicate decomposition at the melting point, suggesting thermal instability in the liquid phase.[2] Thermogravimetric Analysis (TGA) would be the definitive technique to study its thermal stability and decomposition profile.[3][4]

Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure allows for qualitative predictions.

-

Aqueous Solubility: Expected to be poorly soluble in water, a common characteristic of benzoic acid derivatives.[5] The hydrophobic benzene ring and methyl group counteract the hydrophilic nature of the carboxylic acid and amide groups.

-

Organic Solubility: Likely soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, and ethanol, particularly upon heating. The ability to engage in hydrogen bonding with these solvents facilitates dissolution.

Acidity (pKa)

The predicted pKa of ~4.04 places 4-Acetamido-2-methylbenzoic acid as a weak acid, similar in strength to benzoic acid itself (pKa ≈ 4.2). The electronic effect of the substituents on the aromatic ring modulates the acidity. The methyl group is weakly electron-donating, which would slightly decrease acidity (increase pKa), while the acetamido group's effect is more complex, capable of both resonance and inductive effects. An experimental determination via potentiometric or spectrophotometric titration would provide a definitive value.[6][7]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for molecular identification and structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from its key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.

-

N-H Stretch (Amide): A sharp peak is expected around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Amide): Two distinct, strong absorptions are expected in the 1680-1710 cm⁻¹ region for the carboxylic acid carbonyl and 1650-1680 cm⁻¹ for the amide I band (C=O stretch).

-

C-N Stretch & N-H Bend (Amide): The amide II band, a combination of N-H bending and C-N stretching, typically appears around 1550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, in DMSO-d₆):

-

-COOH Proton: A very broad singlet, typically downfield (>12 ppm).

-

-NH Proton: A singlet around 9.5-10.5 ppm.

-

Aromatic Protons: Three protons on the benzene ring, exhibiting complex splitting patterns due to their positions. We would expect signals in the 7.5-8.0 ppm range.

-

Methyl Protons (-CH₃ on ring): A singlet around 2.3-2.5 ppm.

-

Acetyl Protons (-COCH₃): A singlet around 2.1 ppm.

-

-

¹³C NMR (Predicted, in DMSO-d₆):

-

Carbonyl Carbons (-COOH, -C=O): Two signals in the 168-172 ppm range.

-

Aromatic Carbons: Six distinct signals between 115-145 ppm. The carbon attached to the carboxyl group (C1) and the carbon attached to the acetamido group (C4) would be the most deshielded within this range.

-

Methyl Carbon (-CH₃ on ring): A signal around 20-22 ppm.

-

Acetyl Carbon (-COCH₃): A signal around 24-26 ppm.

-

Experimental Protocols

Scientific integrity demands robust and reproducible methods. The following section details standardized protocols for determining key physical properties.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard pharmacopeial method for determining the melting range of a solid crystalline substance.[11][12]

Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation:

-

Ensure the 4-Acetamido-2-methylbenzoic acid sample is completely dry, as residual solvent can act as an impurity and depress the melting point. Dry the sample in a vacuum oven or desiccator if necessary.

-

Finely powder a small amount of the sample using a mortar and pestle to ensure uniform heat transfer.

-

-

Capillary Loading:

-

Obtain a glass capillary tube (one end sealed).

-

Press the open end of the capillary into the powdered sample until a small amount of solid enters the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

-

Repeat until a packed column of 2-3 mm in height is achieved. Causality: A sample height greater than 3 mm can lead to a broad, inaccurate melting range due to an uneven temperature gradient across the sample.

-

-

Measurement:

-

Place the loaded capillary into the heating block of a digital melting point apparatus.

-

Set the starting temperature to approximately 15-20 °C below the expected melting point (~220 °C).

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to approach the expected melting point quickly.

-

Once the temperature is ~15 °C below the expected melt, change the ramp rate to a slow 1-2 °C/min. Causality: A slow ramp rate is crucial to allow the system to maintain thermal equilibrium, ensuring the temperature of the sample is identical to the thermometer reading.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears (onset of melting).

-

Record the temperature (T₂) at which the last solid crystal disappears (clear point).

-

The melting point is reported as the range T₁ - T₂.

-

Protocol: Equilibrium Solubility Determination

Objective: To quantify the solubility of the compound in a given solvent at a specific temperature.

Methodology:

-

Preparation:

-

Prepare a series of vials containing a fixed volume of the desired solvent (e.g., methanol, ethanol, water).

-

-

Sample Addition:

-

Add an excess amount of 4-Acetamido-2-methylbenzoic acid to each vial. "Excess" means adding enough solid so that some remains undissolved even after equilibrium is reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25 °C water bath) for a prolonged period (typically 24-48 hours). Causality: This ensures that the solution becomes fully saturated and reaches equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to avoid transferring any undissolved solid.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve of known concentrations.

-

-

Calculation:

-

Express the solubility in units such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a new chemical entity like 4-Acetamido-2-methylbenzoic acid.

Caption: Workflow for Physical Property Characterization.

Structure-Property Relationships

The chemical structure dictates the physical properties through intermolecular forces and electronic effects.

Sources

- 1. 4-Acetamido-2-methylbenzoic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Acetamido-2-methylbenzoic acid, 96% | Fisher Scientific [fishersci.ca]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-acetamidobenzoic acid(556-08-1) 13C NMR [m.chemicalbook.com]

- 9. 4-acetamidobenzoic acid(556-08-1) 1H NMR spectrum [chemicalbook.com]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 4-Acetamido-2-methylbenzoic acid (CAS: 103204-69-9)

Executive Summary

4-Acetamido-2-methylbenzoic acid, identified by CAS number 103204-69-9, is a substituted benzoic acid derivative of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its structural arrangement, featuring a carboxylic acid, a methyl group, and an acetamido group on a benzene ring, makes it a versatile intermediate.[3] This guide provides a comprehensive technical overview of its properties, a detailed and validated synthesis protocol, analytical characterization, and a discussion of its current and potential applications, particularly as a precursor in the development of novel therapeutics.[3]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. 4-Acetamido-2-methylbenzoic acid is typically supplied as a pale yellow powder.[3][4] Key identifying and physical properties are summarized below.

Table 1: Physicochemical Properties of 4-Acetamido-2-methylbenzoic acid

| Property | Value | Source(s) |

| CAS Number | 103204-69-9 | [1][2][5][6] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][3][5] |

| Molecular Weight | 193.20 g/mol | [1][2][3][4] |

| IUPAC Name | 4-acetamido-2-methylbenzoic acid | [1] |

| Synonyms | 4-(acetylamino)-2-methylbenzoic acid, 4-Acetamido-o-toluic acid | [1][5][7] |

| Appearance | Pale yellow powder to crystal | [3][4] |

| Melting Point | 237-242 °C (lit.) | [2][7] |

| Purity | ≥95% - ≥98% (HPLC) | [2][3][4] |

| InChI Key | AQPDTYYKDYMCTH-UHFFFAOYSA-N | [1][2][5] |

Safety and Handling

According to aggregated GHS data, 4-Acetamido-2-methylbenzoic acid is classified as an irritant.[7] Appropriate personal protective equipment (PPE), including eye shields and gloves, is mandatory when handling this compound.[2]

-

Hazard Statements:

-

Precautionary Statements:

Synthesis: N-Acetylation of 4-Amino-2-methylbenzoic acid

The most efficient and common synthetic route to 4-Acetamido-2-methylbenzoic acid is the N-acetylation of its primary amine precursor, 4-Amino-2-methylbenzoic acid (CAS: 2486-75-1).[8][9] This method is favored due to the high reactivity of the amino group towards acylation, the commercial availability of the starting materials, and the typically high yields achieved. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of acetic anhydride.

Caption: Synthesis of 4-Acetamido-2-methylbenzoic acid.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of 4-Acetamido-2-methylbenzoic acid.

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (66.1 mmol) of 4-Amino-2-methylbenzoic acid in 100 mL of glacial acetic acid.[9] Gentle heating may be required to achieve full dissolution.

-

Reaction Setup: Equip the flask with a magnetic stirrer and a reflux condenser. Begin stirring the solution.

-

Acetylation: Slowly add 7.5 mL (79.4 mmol, 1.2 equivalents) of acetic anhydride to the solution at room temperature. An exotherm may be observed.

-

Reaction Completion: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 1:1 Ethyl Acetate:Hexanes with a few drops of acetic acid) until the starting amine spot is no longer visible.

-

Product Precipitation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid twice with 50 mL portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C overnight to yield 4-Acetamido-2-methylbenzoic acid as a solid. The expected yield is typically >90%.

-

Validation: Confirm the identity and purity of the final product using melting point determination, HPLC, and spectroscopic methods (NMR, IR) as described in the following section.

Analytical Characterization

Structural confirmation and purity assessment are critical. While specific experimental spectra are not publicly available in the search results, the expected spectral characteristics can be reliably predicted based on the molecule's functional groups.

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment and Rationale |

| ¹H NMR | δ 10-13 ppm (broad singlet, 1H) | Carboxylic acid proton (-COOH). Highly deshielded and often exchangeable with D₂O. |

| δ 8-9 ppm (singlet, 1H) | Amide proton (-NH-). | |

| δ 7.5-8.0 ppm (multiplet, 3H) | Aromatic protons (Ar-H). The substitution pattern will lead to distinct splitting. | |

| δ 2.4-2.6 ppm (singlet, 3H) | Methyl protons on the aromatic ring (Ar-CH₃). | |

| δ 2.1-2.3 ppm (singlet, 3H) | Acetyl methyl protons (-C(O)CH₃). | |

| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch of the carboxylic acid dimer. |

| ~3300 cm⁻¹ (sharp) | N-H stretch of the secondary amide. | |

| ~1700 cm⁻¹ (strong) | C=O stretch of the carboxylic acid. | |

| ~1660 cm⁻¹ (strong) | C=O stretch of the amide (Amide I band). | |

| HPLC | - | A single major peak under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase) indicates high purity.[3] |

Applications in Research and Development

4-Acetamido-2-methylbenzoic acid is not typically an end-product but rather a valuable molecular scaffold. Its utility stems from the presence of three distinct functional groups that can be selectively modified.

Caption: Key application areas for 4-Acetamido-2-methylbenzoic acid.

Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in pharmaceutical development, particularly for analgesics and anti-inflammatory agents.[3] While direct evidence for its use in specific marketed drugs is limited in the public domain, its structure is analogous to moieties found in non-steroidal anti-inflammatory drugs (NSAIDs). Research on structurally similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, has focused on their potential as selective cyclooxygenase-2 (COX-2) inhibitors.[10][11] This authoritative context strongly suggests that 4-Acetamido-2-methylbenzoic acid is a valuable starting point for synthesizing novel drug candidates targeting inflammatory pathways.

Biochemical Research and Enzyme Inhibition

This molecule serves as a tool in biochemical research for investigating enzyme inhibition and metabolic pathways.[3] Notably, its precursor, 4-Amino-2-methylbenzoic acid, has been shown to inhibit the neuraminidase enzyme, which is a key target in antiviral therapies.[8] This finding provides a logical basis for exploring 4-Acetamido-2-methylbenzoic acid and its derivatives as potential inhibitors for a range of enzymes, leveraging the different steric and electronic properties conferred by the acetyl group.

Versatile Organic Synthesis Building Block

Beyond pharmaceuticals, 4-Acetamido-2-methylbenzoic acid is a versatile building block for creating more complex molecules.[3] It has been noted for its application in solution-phase peptide synthesis and as a precursor for various dyes and agrochemicals.[2][3] The carboxylic acid group can be readily converted to esters, amides, or acid chlorides, while the aromatic ring can undergo further substitution, making it a valuable component in a synthetic chemist's toolbox.

Conclusion

4-Acetamido-2-methylbenzoic acid (CAS: 103204-69-9) is a multifunctional chemical intermediate with significant, well-documented utility. Its straightforward synthesis, combined with its strategic importance as a precursor for high-value molecules in the pharmaceutical and chemical industries, ensures its continued relevance. For researchers in drug discovery, it represents a validated starting point for the development of novel analgesics and enzyme inhibitors. For synthetic chemists, it offers a reliable and versatile scaffold for building molecular complexity.

References

-

4-Acetamido-2-methylbenzoic acid | C10H11NO3 | CID 2735224. PubChem, NIH. [Link]

-

4-Acetamido-2-methylbenzoic Acid 96.0+% | TCI America™. Fisher Scientific. [Link]

-

4-ACETAMIDO-2-METHYLBENZOIC ACID CAS#: 103204-69-9. Molbase. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

4-Acetyl-2-methylbenzoic acid | C10H10O3 | CID 53435554. PubChem, NIH. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

-

4-Amino-2-methylbenzoic acid | C8H9NO2 | CID 241632. PubChem, NIH. [Link]

- Preparation method of 4-aminomethylbenzoic acid.

-

4-Amino-2-methylbenzoic acid (95%). Amerigo Scientific. [Link]

-

4-Acetamidosalicylic acid | C9H9NO4 | CID 65509. PubChem, NIH. [Link]

-

4-Acetamido-benzoic acid [FTIR] Spectrum. SpectraBase. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed, NIH. [Link]

-

p-Toluic acid. Wikipedia. [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Serbian Chemical Society. [Link]

Sources

- 1. 4-Acetamido-2-methylbenzoic acid | C10H11NO3 | CID 2735224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetamido-2-methylbenzoic acid 96 103204-69-9 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Acetamido-2-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 5. 4-Acetamido-2-methylbenzoic Acid 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. 4-ACETAMIDO-2-METHYLBENZOIC ACID | 103204-69-9 [amp.chemicalbook.com]

- 8. 4-Amino-2-methylbenzoic acid | 2486-75-1 | FA50958 [biosynth.com]

- 9. 4-Amino-2-methylbenzoic acid | C8H9NO2 | CID 241632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Acetamido-2-methylbenzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Acetamido-2-methylbenzoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with 4-Acetamido-2-methylbenzoic acid. It moves beyond basic data to provide actionable insights into its synthesis, analysis, and application, grounded in established scientific principles.

Section 1: Core Molecular and Physicochemical Profile

4-Acetamido-2-methylbenzoic acid, also known as 4-(acetylamino)-2-methylbenzoic acid, is a substituted benzoic acid derivative.[1][2] Its structural arrangement, featuring a carboxylic acid, a methyl group, and an acetamido group on the benzene ring, makes it a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry.

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3][4] |

| Molecular Weight | 193.20 g/mol | [1][4] |

| CAS Number | 103204-69-9 | [2][3] |

| IUPAC Name | 4-acetamido-2-methylbenzoic acid | [1] |

| Synonyms | 4-(acetylamino)-2-methylbenzoic acid, 4-Acetamido-o-toluic acid | [1][5] |

| Appearance | White to pale yellow crystalline powder | [5][6] |

| Melting Point | 237-242 °C | [5] |

| Boiling Point (Predicted) | 421.9 ± 33.0 °C | [5] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.04 ± 0.25 | [5] |

Section 2: Synthesis and Purification Workflow

The synthesis of 4-Acetamido-2-methylbenzoic acid is typically achieved through the acetylation of its primary amine precursor, 4-amino-2-methylbenzoic acid. This is a standard and robust transformation in organic chemistry.

Experimental Protocol: Synthesis via Acetylation

This protocol describes a representative lab-scale synthesis.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-2-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

-

Acetylation: While stirring, add 1.1 to 1.5 equivalents of acetic anhydride to the solution. The reaction is typically exothermic. The mixture can be gently heated (e.g., to 50-60 °C) for 1-2 hours to ensure complete conversion.

-

Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates upon cooling or by carefully adding the reaction mixture to ice-cold water.

-

Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove acetic acid and other water-soluble impurities. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product under a vacuum to yield 4-Acetamido-2-methylbenzoic acid as a crystalline solid.

Section 3: Applications in Drug Discovery and Chemical Synthesis

While specific applications of 4-Acetamido-2-methylbenzoic acid are specialized, its structural motifs are relevant in pharmaceutical development.

-

Scaffold for Drug Design: Acetamido-benzoic acid derivatives are explored in medicinal chemistry. For instance, related structures have been investigated for their potential as antimicrobial agents by targeting microbial neuraminidase.[7] The core structure can be modified to optimize binding affinity and pharmacokinetic properties.

-

Intermediate in API Synthesis: This compound serves as a key building block. Its carboxylic acid and amide functionalities allow for further chemical modifications. It is listed as a reagent for peptide synthesis and can be an intermediate or impurity in the synthesis of more complex active pharmaceutical ingredients (APIs).[5] For example, the related compound 4-acetamidobenzoic acid is a known component of the antiviral and immunostimulatory drug Inosine Pranobex.[8]

Section 4: Quantitative Analysis by LC-MS/MS

Accurate quantification in biological matrices is critical for pharmacokinetic and drug metabolism studies. While a specific validated method for this exact molecule is not widely published, a robust LC-MS/MS protocol can be readily developed based on methods for structurally similar analogs like 4-acetamidobenzoic acid.[8][9]

Protocol: LC-MS/MS Quantification in Plasma

This protocol provides a self-validating framework for establishing a reliable analytical method.

-

Standard Preparation:

-

Prepare a 1 mg/mL primary stock solution of 4-Acetamido-2-methylbenzoic acid in methanol.

-

Prepare calibration standards by serially diluting the stock solution in a 50:50 (v/v) acetonitrile/water mixture to cover the desired concentration range (e.g., 10 ng/mL to 10,000 ng/mL).[9]

-

Prepare a working solution of a suitable internal standard (IS), such as a deuterated version of the analyte.[8][10]

-

-

Sample Preparation (Protein Precipitation): [9]

-

To 100 µL of plasma sample, add the internal standard.

-

Add 1 mL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000-14,000 rpm for 10 minutes to pellet the precipitated proteins.[9][10]

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatographic Conditions (HPLC):

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3-0.5 mL/min.

-

Gradient: A linear gradient starting with low %B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

-

-

Mass Spectrometry Conditions (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor ion ([_M-H]\⁻) and a suitable product ion. For C₁₀H₁₁NO₃ (MW 193.2), the precursor would be m/z 192.2. A characteristic product ion would be identified via infusion and fragmentation experiments.

-

Internal Standard: Monitor the corresponding transition for the IS.

-

-

Optimization: Optimize parameters such as declustering potential, collision energy, and source temperature to maximize signal intensity.

-

-

Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards using a linear regression model.[10]

-

Section 5: Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol, from sample receipt to final data output.

Caption: Workflow for the quantitative analysis of 4-Acetamido-2-methylbenzoic acid in plasma.

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: 4-Acetamido-2-methylbenzoic acid is classified as an irritant.[5] It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][5] It may also cause respiratory irritation (H335).[5]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[5]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[5]

-

In case of skin contact, wash with plenty of soap and water.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Room temperature storage is generally acceptable.[5]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735224, 4-Acetamido-2-methylbenzoic acid. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-acetamido-2-methylbenzoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Crucial Role of Methyl 4-acetamido-2-hydroxybenzoate in Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent US 8,952,175 B2.

- Gupta, M. K., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(9), 4143-4150.

- Google Patents. (n.d.). United States Patent US 9,676,692 B2.

-

Supporting Information for "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials". (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.

-

Laboratorium Discounter. (n.d.). 4-Acetamido-2-methylbenzoic Acid >96.0%(HPLC)(T) 5g. Retrieved from [Link]

- de Oliveira, G. G., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(15), 4985.

- Snopczyński, T., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437.

Sources

- 1. 4-Acetamido-2-methylbenzoic acid | C10H11NO3 | CID 2735224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetamido-2-methylbenzoic acid, 96% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. 4-acetamido-2-methylbenzoic acid [stenutz.eu]

- 5. 4-ACETAMIDO-2-METHYLBENZOIC ACID | 103204-69-9 [amp.chemicalbook.com]

- 6. 4-Acetamido-2-methylbenzoic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-Acetamido-2-methylbenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 4-Acetamido-2-methylbenzoic acid (C₁₀H₁₁NO₃), a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the synergy between these techniques for unambiguous structural elucidation.

Introduction

4-Acetamido-2-methylbenzoic acid is a molecule featuring a benzoic acid core with two key substituents: an acetamido group at the 4-position and a methyl group at the 2-position. This substitution pattern dictates its unique chemical and physical properties, which are reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Molecular Structure and Key Features

The structural features of 4-Acetamido-2-methylbenzoic acid that are central to the interpretation of its spectra include:

-

Aromatic Ring: A benzene ring with three different proton environments.

-

Carboxylic Acid Group: A source of a labile proton and a carbonyl group.

-

Acetamido Group: Comprising a methyl group and an amide linkage.

-

Methyl Group: Directly attached to the aromatic ring.

The interplay of these functional groups, particularly their electronic effects (both inductive and resonance), governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

Diagram 1: Molecular Structure of 4-Acetamido-2-methylbenzoic acid

Caption: Chemical structure of 4-Acetamido-2-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Acetamido-2-methylbenzoic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Acetamido-2-methylbenzoic acid is predicted to exhibit distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electron-donating nature of the methyl and acetamido groups and the electron-withdrawing character of the carboxylic acid group.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | Singlet | 1H | -COOH |

| ~9.9 | Singlet | 1H | -NH- |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.6 | Doublet of doublets | 1H | Ar-H |

| ~7.5 | Doublet | 1H | Ar-H |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

| ~2.1 | Singlet | 3H | -COCH₃ |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a high chemical shift.

-

Amide Proton (-NH-): The amide proton signal is also a singlet and appears downfield due to the electron-withdrawing effect of the carbonyl group and resonance delocalization.

-

Aromatic Protons (Ar-H): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The proton ortho to the carboxylic acid is expected to be the most downfield.

-

Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.

-

Acetamido Methyl Protons (-COCH₃): The methyl protons of the acetamido group will also be a singlet, slightly downfield compared to the aromatic methyl group due to the proximity of the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Acetamido-2-methylbenzoic acid will give rise to a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | -COOH |

| ~168.5 | -C=O (Amide) |

| ~142.0 | Ar-C (quaternary) |

| ~139.0 | Ar-C (quaternary) |

| ~131.0 | Ar-CH |

| ~128.0 | Ar-C (quaternary) |

| ~125.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~24.0 | -COCH₃ |

| ~18.0 | Ar-CH₃ |

Interpretation:

-

Carbonyl Carbons: The carboxylic acid and amide carbonyl carbons are the most deshielded, appearing at the lowest field.

-

Aromatic Carbons: The aromatic carbons show a range of chemical shifts depending on their substitution. The quaternary carbons (those attached to substituents) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

Diagram 2: NMR Spectroscopy Workflow

Caption: General workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Acetamido-2-methylbenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is shimmed to ensure homogeneity.[3]

-

Data Acquisition: Set the appropriate spectral parameters, including pulse sequence, acquisition time, and relaxation delay, and acquire the data.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

An Attenuated Total Reflectance (ATR) IR spectrum is available for 4-Acetamido-2-methylbenzoic acid.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3250 | N-H stretch | Amide |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~1250 | C-N stretch | Amide |

Interpretation:

-

O-H Stretch: The carboxylic acid O-H stretch is typically a very broad band due to hydrogen bonding.

-

N-H Stretch: The amide N-H stretch appears as a sharper peak compared to the O-H stretch.

-

C=O Stretches: The two carbonyl groups (carboxylic acid and amide) will have distinct stretching frequencies. The carboxylic acid carbonyl is generally at a higher wavenumber.

-

Aromatic C=C Stretches: These appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

Amide II Band: The N-H bend is a characteristic feature of secondary amides.

Experimental Protocol for ATR-IR Spectroscopy

Diagram 3: ATR-IR Spectroscopy Workflow

Sources

A Technical Guide to the Solubility of 4-Acetamido-2-methylbenzoic Acid in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetamido-2-methylbenzoic acid, a compound of interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing solubility and provides a detailed, field-proven experimental protocol for its determination. The guide is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodology to accurately assess the solubility of 4-Acetamido-2-methylbenzoic acid in a range of common laboratory solvents. We will delve into the physicochemical properties of the molecule, predict its solubility based on structural analogs, and present a step-by-step guide to the equilibrium shake-flask method for empirical determination.

Introduction: The Critical Role of Solubility

4-Acetamido-2-methylbenzoic acid is an aromatic compound featuring a carboxylic acid, an amide, and a methyl group substituent on a benzene ring. Its utility as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules is significant.[1] The solubility of this compound is a critical parameter that influences its behavior in various applications, from reaction kinetics and purification to formulation and bioavailability in drug development.[2] A thorough understanding of its solubility in different solvent systems is therefore paramount for its effective utilization. This guide will provide a detailed exploration of the factors governing the solubility of 4-Acetamido-2-methylbenzoic acid and a robust protocol for its experimental determination.

Physicochemical Properties of 4-Acetamido-2-methylbenzoic Acid

The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the key properties of 4-Acetamido-2-methylbenzoic acid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [3] |

| Molecular Weight | 193.20 g/mol | |

| Melting Point | 237-242 °C | |

| Appearance | Pale yellow to yellow powder | [4] |

| pKa (Predicted) | 4.04 ± 0.25 | [5] |

| InChIKey | AQPDTYYKDYMCTH-UHFFFAOYSA-N | [6] |

| SMILES | CC1=C(C=CC(=C1)NC(=O)C)C(=O)O | [6] |

The presence of both hydrogen bond donors (the carboxylic acid and amide N-H) and acceptors (the carbonyl oxygens of the carboxylic acid and amide), along with a nonpolar aromatic ring and methyl group, suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity.[7] The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given that 4-Acetamido-2-methylbenzoic acid has functional groups capable of hydrogen bonding, it is expected to have some solubility in these solvents. The carboxylic acid group can be deprotonated by water, especially at higher pH, which would significantly increase aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have dipole moments but do not have acidic protons to donate for hydrogen bonding. They are effective at solvating polar molecules. The polarity of 4-Acetamido-2-methylbenzoic acid suggests it will be soluble in these solvents. For instance, studies on substituted benzoic acids have shown that their pKa values increase in solvents like DMF and DMA, which can influence their solubility.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipole moments and are not capable of hydrogen bonding. The nonpolar aromatic ring and methyl group of 4-Acetamido-2-methylbenzoic acid will have favorable interactions with these solvents, but the polar carboxylic acid and amide groups will be poorly solvated, likely leading to low solubility. A related compound, 5-acetamido-2-hydroxy benzoic acid, is reported to be insoluble in nonpolar solvents like dichloromethane, chloroform, and hexane.[9]

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Experimental Protocol

Objective: To determine the equilibrium solubility of 4-Acetamido-2-methylbenzoic acid in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

-

4-Acetamido-2-methylbenzoic acid (powder)

-

Solvent of interest (e.g., water, ethanol, acetone, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of the Suspension:

-

Add an excess amount of 4-Acetamido-2-methylbenzoic acid to a vial. An excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.[8]

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 4-Acetamido-2-methylbenzoic acid.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Report the solubility in units of mg/mL or mol/L at the specified temperature.

-

Visualization of the Experimental Workflow

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Expected Qualitative Solubility Profile

Based on the theoretical principles discussed and the known solubility of structurally similar compounds, the following qualitative solubility profile for 4-Acetamido-2-methylbenzoic acid can be expected. Note: This is a prediction and should be confirmed by experimental measurement.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | Hydrogen bonding is possible, but the nonpolar aromatic ring limits solubility. Solubility will be pH-dependent. |

| Methanol | Soluble | The small alkyl chain and hydroxyl group make it a good solvent for polar compounds. | |

| Ethanol | Soluble | Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility. | |

| Polar Aprotic | DMSO | Soluble | Highly polar solvent capable of accepting hydrogen bonds. |

| DMF | Soluble | Similar to DMSO, a good solvent for amides and carboxylic acids. | |

| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, but should still solvate the compound. | |

| Acetone | Moderately Soluble | The carbonyl group can act as a hydrogen bond acceptor. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene will interact favorably with the aromatic ring of the solute, but the polar groups will be poorly solvated. |

| Hexane | Insoluble | Very nonpolar solvent, unlikely to solvate the polar functional groups. | |

| Diethyl Ether | Sparingly Soluble | The ether oxygen can act as a weak hydrogen bond acceptor, but the overall solvent is nonpolar. |

Factors Influencing Solubility

Several factors can influence the measured solubility of 4-Acetamido-2-methylbenzoic acid:

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[10]

-

pH: The carboxylic acid group (pKa ≈ 4.04) will be deprotonated at pH values above its pKa, forming the more water-soluble carboxylate salt. Therefore, the aqueous solubility of 4-Acetamido-2-methylbenzoic acid is expected to be significantly higher in basic solutions.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used in the solubility studies.

Conclusion

References

-

PubChem. 4-Acetamido-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

LibreTexts Chemistry. The Effect of Temperature on Solubility. [Link]

- Sarmini, K., & Kenndler, E. (1998). Capillary electrophoresis in mixed aqueous-organic solvents: effect of aprotic dipolar N,N-dimethylformamide and N,N-dimethylacetamide on acidity constants of substituted aromatic acids. Journal of Capillary Electrophoresis, 5(3-4), 103–110.

-

ScienceDirect. Carboxylic Acid. [Link]

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

University of Limerick. Solubility of form III piracetam in a range of solvents. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

-

ACS Publications. The Journal of Organic Chemistry. [Link]

- Google Patents. US8952175B2 - Method for producing isoxazoline compound.

-

CP Lab Safety. Understanding Common Lab Solvents. [Link]

-

PubMed. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. [Link]

-

A&A Pharmachem. What is the solubility of 3 - Toluic Acid in different organic solvents?. [Link]

-

University of Rochester. Solvents and Polarity. [Link]

-

PubChem. 2-Methylbenzoic acid. [Link]

-

MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

Sources

- 1. Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.ul.ie [pure.ul.ie]

- 3. scbt.com [scbt.com]

- 4. Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-ACETAMIDO-2-METHYLBENZOIC ACID CAS#: 103204-69-9 [m.chemicalbook.com]

- 6. 4-Acetamido-2-methylbenzoic acid | C10H11NO3 | CID 2735224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Capillary electrophoresis in mixed aqueous-organic solvents: effect of aprotic dipolar N,N-dimethylformamide and N,N-dimethylacetamide on acidity constants of substituted aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4-Acetamido-2-methylbenzoic acid, 96% | Fisher Scientific [fishersci.ca]

Exploring the Therapeutic Potential of 4-Acetamido-2-methylbenzoic Acid Derivatives: A Research Framework

An In-Depth Technical Guide

Abstract

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide focuses on the untapped potential of a specific, yet underexplored scaffold: 4-Acetamido-2-methylbenzoic acid . While direct research on its derivatives is nascent, a comprehensive analysis of structurally analogous compounds reveals a strong rationale for their investigation as novel antimicrobial, anti-inflammatory, and anticancer agents. This document serves as a technical framework for researchers and drug development professionals, outlining the scientific premise, synthetic strategies, and robust experimental protocols necessary to explore this promising chemical space. We will delve into the causality behind proposed experimental designs, establish self-validating protocols, and lay the groundwork for future Structure-Activity Relationship (SAR) studies.

Introduction: The Strategic Value of the 4-Acetamido-2-methylbenzoic Acid Scaffold

In the landscape of drug discovery, the benzoic acid moiety is a privileged scaffold, prized for its ability to engage in critical hydrogen bonding interactions within enzyme active sites and receptors.[2] The specific scaffold, 4-Acetamido-2-methylbenzoic acid, presents a unique combination of functional groups that suggests a rich potential for biological activity.

-

Carboxylic Acid (-COOH): A key pharmacophoric feature, acting as a hydrogen bond donor and acceptor, crucial for target binding and influencing physicochemical properties like solubility.[2]

-

Acetamido Group (-NHCOCH₃): This group can participate in hydrogen bonding and its presence is noted in various active compounds, including derivatives with analgesic properties.[4][5]

-

Methyl Group (-CH₃): An electron-donating and lipophilic group that can influence membrane permeability and introduce steric effects, potentially enhancing selectivity for a biological target.[2][6]

The strategic placement of these groups forms the basis of our central hypothesis: Derivatives of 4-Acetamido-2-methylbenzoic acid represent a promising, yet unexploited, class of compounds with the potential for significant therapeutic activity across multiple domains. This guide provides a roadmap for the systematic evaluation of this hypothesis.

Rationale for Investigating Key Biological Activities

The exploration of this scaffold is not a random walk but a targeted investigation informed by extensive precedent in related molecular classes.

Potential as Novel Antimicrobial Agents

The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities. Benzoic acid and acetamide derivatives have independently shown significant promise in this area.

-

Scientific Precedent: Schiff bases derived from 4-acetamido-3-aminobenzoic acid have been identified as potent inhibitors of microbial neuraminidase, an enzyme critical for viral and bacterial pathogenesis.[7] Furthermore, various benzoic acid derivatives have demonstrated efficacy in disrupting bacterial biofilms, a key virulence factor in persistent infections.[8] Simple 4-aminobenzoic acid derivatives have also been converted into potent antibacterial and antifungal agents.[9]

-

Hypothesized Mechanism: We hypothesize that derivatives of 4-Acetamido-2-methylbenzoic acid could function as microbial neuraminidase inhibitors or as agents that disrupt biofilm formation. The core scaffold provides a robust platform for introducing functionalities known to interact with these targets.

Potential as Next-Generation Anti-inflammatory & Analgesic Drugs

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major therapeutic class, but their use is often limited by side effects. There is a continuous search for novel agents with improved safety profiles.

-

Scientific Precedent: A compelling case is made by the structurally similar 5-acetamido-2-hydroxy benzoic acid derivatives, which have been synthesized and evaluated as potent analgesic agents with superior selectivity for cyclooxygenase-2 (COX-2).[4][5] This selectivity is a key goal in modern NSAID development to reduce gastrointestinal side effects. Other benzoic acid derivatives have also been patented for their anti-inflammatory and analgesic activities.[10]

-

Hypothesized Mechanism: The primary hypothesis is that derivatives of this scaffold could act as selective COX-2 inhibitors. The acetamido and methyl groups can be systematically modified to optimize binding within the COX-2 active site, potentially leading to compounds with high potency and an improved therapeutic window.

Potential as Anticancer Therapeutics

The benzoic acid scaffold is present in a variety of compounds investigated for their anticancer properties.[1][3][11]

-

Scientific Precedent: Notably, certain dihydroxybenzoic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that are critical for cancer cell survival and proliferation.[12] HDAC inhibition is a clinically validated strategy in oncology.

-

Hypothesized Mechanism: We propose that the 4-Acetamido-2-methylbenzoic acid core could serve as a novel scaffold for the design of new HDAC inhibitors. The carboxylic acid can chelate the zinc ion in the HDAC active site, while synthetic modifications on the aromatic ring can be tailored to achieve isoform selectivity and enhance antiproliferative activity.

Synthetic Strategy and Library Design

A systematic exploration of biological activity requires the creation of a focused chemical library. The 4-Acetamido-2-methylbenzoic acid core is amenable to straightforward chemical modifications, primarily targeting the carboxylic acid moiety to generate esters and amides, which introduces diverse chemical functionalities.

Caption: General workflow for synthesizing a library of 4-Acetamido-2-methylbenzoic acid derivatives.

Foundational Experimental Protocols

To ensure data integrity and reproducibility, the following detailed, self-validating protocols are proposed for the initial screening of the synthesized library.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using sterile growth medium to achieve a range of test concentrations.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

-

Controls:

-

Positive Control: A well-known antibiotic (e.g., Ciprofloxacin).

-

Negative (Growth) Control: Inoculum in medium with DMSO (vehicle).

-

Sterility Control: Medium only.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible turbidity is observed.[2]

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[11]

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol assesses the ability of the derivatives to selectively inhibit the COX-2 isoenzyme over COX-1.

Methodology:

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound (or vehicle control) in a Tris-HCl buffer. Pre-incubate for 10 minutes at room temperature.

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

-

Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Termination & Detection: Stop the reaction by adding a solution of HCl. Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values for each isoenzyme and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for COX-2.

Framework for Structure-Activity Relationship (SAR) Analysis

The initial screening data will be crucial for building an SAR model. This model will guide the next phase of lead optimization.

Caption: Logical framework for exploring the Structure-Activity Relationship (SAR).

Hypothetical SAR Data Table

The following table illustrates how screening data could be organized to facilitate SAR analysis.

| Compound ID | R-Group Modification | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. HCT-116 | COX-2 Selectivity Index (SI) |

| Parent | -OH | >128 | >100 | 1.2 |

| DER-01 | -NH-CH₃ | 64 | 75.4 | 5.8 |

| DER-02 | -NH-Phenyl | 32 | 22.1 | 25.3 |

| DER-03 | -NH-(4-F-Phenyl) | 16 | 15.8 | 60.1 |

| DER-04 | -O-CH₂CH₃ | >128 (inactive) | >100 (inactive) | 1.5 |

Interpretation: This hypothetical data suggests that converting the carboxylic acid to an amide enhances activity across the board. Furthermore, adding an electron-withdrawing group (Fluorine) to the phenyl ring of the amide (DER-03) significantly boosts potency and selectivity, providing a clear direction for the next round of synthesis.

Conclusion and Future Directions

The 4-Acetamido-2-methylbenzoic acid scaffold stands as a promising starting point for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules provides a strong scientific rationale for its exploration. By employing the systematic synthetic and screening strategies outlined in this guide, researchers can efficiently navigate this chemical space.

Future work should focus on:

-

Lead Optimization: Synthesizing second-generation derivatives based on initial SAR insights to maximize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the most promising compounds exert their biological effects.

-

In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides the foundational logic and actionable protocols to unlock the therapeutic potential of 4-Acetamido-2-methylbenzoic acid derivatives, paving the way for the discovery of next-generation medicines.

References

- United States Patent US8952175B2. (2008). Intermediate for producing isoxazoline-substituted benzamide compound and method for producing same.

-

Patel, R., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

- United States Patent US9630918B2. (2014). Intermediate for producing isoxazoline-substituted benzamide compound and method for producing same.

-

Kande, K., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. J. Pharm. Sci. & Res.[Link]

-

Carradori, S., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Lett. Drug Des. Discov.[Link]

-

Adthikari, S., et al. (2019). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS One. [Link]

-

da Silva, A. F. A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI Pharmaceuticals. [Link]

-

PubChem. (n.d.). 4-Acetamido-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Kumar, R., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

-

Al-Shabib, N. A., et al. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Frontiers in Cellular and Infection Microbiology. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of compounds 4a–i. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Logvinov, S. V., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI Molecules. [Link]

-

Papakyriakou, A., et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. MDPI Biomolecules. [Link]

-

ResearchGate. (2005). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. [Link]

-

Kagechika, H., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters. [Link]

-

da Silva, A. F. A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

-

Gucka, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI Molecules. [Link]

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

- United States Patent US4689182A. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.

-

Vlase, L., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI International Journal of Molecular Sciences. [Link]

-

Globalresearchonline.net. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

-

ResearchGate. (2015). Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. [Link]

- Chinese Patent CN111333433A. (2020). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.

- United States Patent US6573404B2. (2003). Method for producing ortho-alkylated benzoic acid derivatives.

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 11. preprints.org [preprints.org]

- 12. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Acetamido-2-methylbenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Acetamido-2-methylbenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable and versatile intermediate. Its unique structural arrangement, featuring a carboxylic acid, a secondary amide, and a methyl group on a benzene ring, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of 4-Acetamido-2-methylbenzoic acid, from its fundamental properties and synthesis to its critical applications as a building block in the development of novel compounds, particularly within the pharmaceutical industry.

The strategic placement of the methyl group ortho to the carboxylic acid and the acetamido group para to the methyl group introduces specific steric and electronic effects that can be harnessed to control reactivity and selectivity in subsequent synthetic steps. This document will serve as a technical resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this compound in their synthetic endeavors.

Core Properties and Specifications